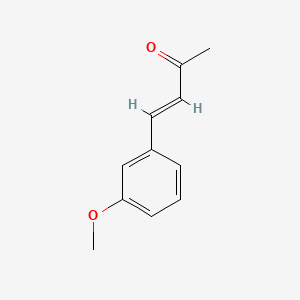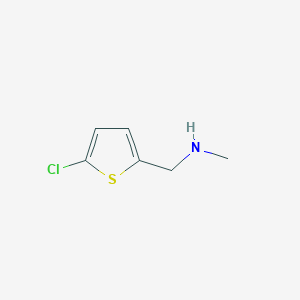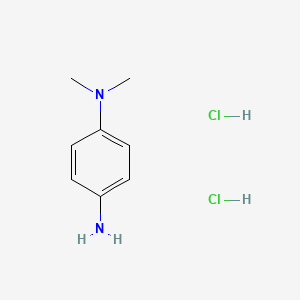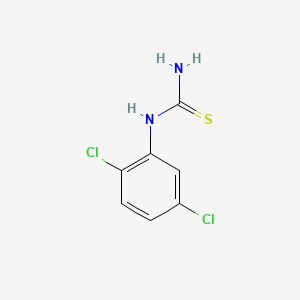
1-(2,5-二氯苯基)硫脲
描述
1-(2,5-Dichlorophenyl)thiourea is a chemical compound with the molecular formula C7H6Cl2N2S. It has a molecular weight of 221.11 g/mol . This compound is part of the thiourea family, which are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thioureas and their derivatives can be synthesized from various anilines with CS2 . A literature survey from 2015 to now shows nearly 124 research articles critically analyzed and arranged regarding the synthesis and biological activities of thiazoles derivatives .
Molecular Structure Analysis
The molecular structure of 1-(2,5-Dichlorophenyl)thiourea is characterized by the presence of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The InChI code for this compound is 1S/C7H6Cl2N2S/c8-4-1-2-5 (9)6 (3-4)11-7 (10)12/h1-3H, (H3,10,11,12) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,5-Dichlorophenyl)thiourea include a molecular weight of 221.11 g/mol, XLogP3 of 2.2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 1, Exact Mass of 219.9628748 g/mol, and Monoisotopic Mass of 219.9628748 g/mol .
科学研究应用
-
Pharmaceutical Industry
- Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .
- They have been used for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
- These compounds were fed to Swiss male albino mice to evaluate their toxicological effects and potential to inhibit glucose-6-phosphatase (G6Pase) inhibition .
- The antibacterial studies revealed that compound 4 was more active against the selected bacterial strains .
- Compound 1 was more active against 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radicals, AChE, BuChE, and α-glucosidase .
- Compound 2 was more potent against α-amylase and G6Pase .
- Toxicity studies showed that compound 4 is safe as it exerted no toxic effect on any of the hematological and biochemical parameters or on liver histology of the experimental animals at any studied dose rate .
-
Organic Synthesis
- Thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .
- Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides .
- Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions .
-
Biological Activities
-
Commercial Uses
-
Chemical Industry
- Chemical Industry
- Thioureas have valuable uses in the chemical industry and are used as intermediates in several organic synthetic reactions .
- Commercially, industrially, and academically, they are of huge importance .
- On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .
- Several derivatives of thioureas are used as pharmaceuticals, preservatives, rodenticides, and insecticides .
安全和危害
属性
IUPAC Name |
(2,5-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCOANNCPUOZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197801 | |
| Record name | Thiourea, (2,5-dichlorophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,5-Dichlorophenyl)thiourea | |
CAS RN |
4949-85-3 | |
| Record name | N-(2,5-Dichlorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4949-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(2,5-dichlorophenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, (2,5-dichlorophenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4949-85-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dichlorophenylthiourea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ9G7RH7MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)
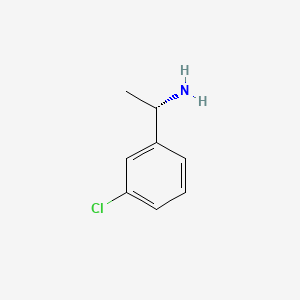

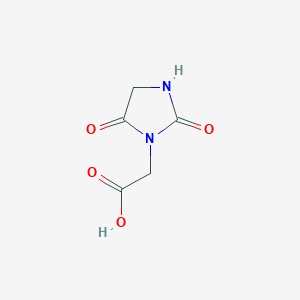

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)
